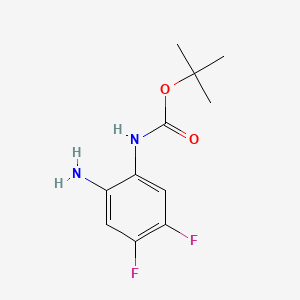

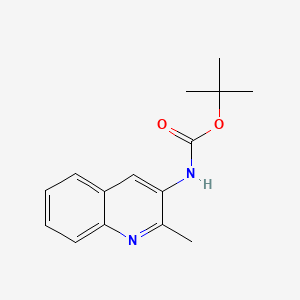

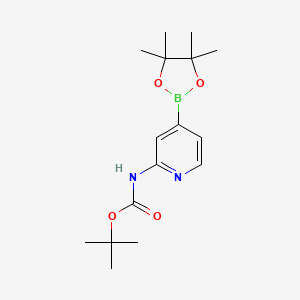

tert-Butyl 2-Boc-aminobenzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

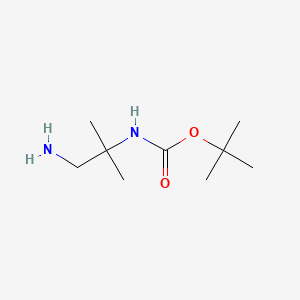

“tert-Butyl 2-Boc-aminobenzylcarbamate” is a chemical compound with the CAS Number: 263403-72-1 . It has a linear formula of C17H26N2O4 .

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been studied . The process involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-Boc-aminobenzylcarbamate” is represented by the InChI code: 1S/C17H26N2O4/c1-16(2,3)22-14(20)13-10-8-7-9-12(13)11-19(18)15(21)23-17(4,5)6/h7-10H,11,18H2,1-6H3 .

Chemical Reactions Analysis

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . The reaction involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 322.4 . The storage temperature is recommended to be at refrigerator levels .

科学的研究の応用

Catalysis

The tert-butyl group’s unique reactivity pattern is exploited in catalysis. It can influence the outcome of chemical reactions by providing steric hindrance, thus directing the course of the reaction or improving the selectivity for certain pathways.

Each of these applications leverages the chemical structure of tert-Butyl 2-Boc-aminobenzylcarbamate to perform specific functions in scientific research, showcasing the versatility of this compound in various fields of study .

Safety and Hazards

作用機序

Target of Action

Tert-Butyl 2-Boc-aminobenzylcarbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Pharmacokinetics

Some pharmacokinetic properties are predicted :

These properties can impact the bioavailability of the compound in the body.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

特性

IUPAC Name |

tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJDCDLBHCNBMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727450 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-Boc-aminobenzylcarbamate | |

CAS RN |

263403-72-1 |

Source

|

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。